Butropium Bromide-d9
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Overview
Description
Butropium Bromide-d9 is a bromide salt of butropium, a carboxylic ester resulting from the formal condensation of the carboxy group of (2S)-3-hydroxy-2-phenylpropanoic acid with the hydroxy group of (3-end0)-8-(4-butoxybenzyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane. This compound is primarily used as an antispasmodic drug to suppress spasms of smooth muscles in internal organs.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butropium Bromide-d9 can be synthesized through the reaction of (2S)-3-hydroxy-2-phenylpropanoic acid with (3-end0)-8-(4-butoxybenzyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane under controlled conditions. The reaction typically involves the use of a strong base to deprotonate the carboxylic acid, followed by the addition of the hydroxy group-containing compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization to obtain the final product in its crystalline form.
Chemical Reactions Analysis
Types of Reactions: Butropium Bromide-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butropium Bromide-d9 has several scientific research applications across various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biological studies to understand the effects of antispasmodic drugs on smooth muscle activity.
Medicine: Utilized in the treatment of spasmodic pains associated with conditions such as gastritis, gastric ulcers, and cholelithiasis.
Industry: Applied in the pharmaceutical industry for the development of new antispasmodic drugs.
Mechanism of Action
Butropium Bromide-d9 exerts its effects by acting as an anticholinergic agent. It inhibits the action of acetylcholine on muscarinic receptors, leading to the relaxation of smooth muscles. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are those related to the regulation of smooth muscle contraction.
Comparison with Similar Compounds
Hyoscyamine
Atropine
Scopolamine
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Properties
Molecular Formula |
C28H38BrNO4 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1/t23-,24+,26?,27-,29?;/m1./s1/i1D3,3D2,4D2,16D2; |
InChI Key |
JABDOYKGZCPHPX-XPAPEPCOSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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